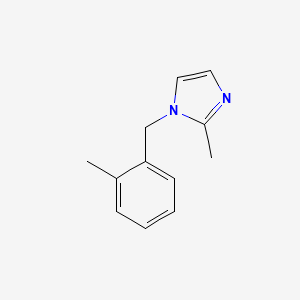

2-methyl-1-(2-methylbenzyl)-1H-imidazole

Description

Significance of the Imidazole (B134444) Scaffold in Medicinal and Synthetic Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a privileged scaffold in medicinal and synthetic chemistry. researchgate.net Its prevalence in nature, notably in the essential amino acid histidine, highlights its fundamental role in biological systems. researchgate.net In medicinal chemistry, the imidazole nucleus is a key constituent in a wide array of pharmaceuticals due to its desirable physicochemical properties, including high stability, water solubility, and hydrogen bonding capability. chemicalbook.com The electron-rich nature of the imidazole core allows it to bind readily to various enzymes and receptors, making it a versatile building block in drug design. researchgate.netnih.gov Consequently, imidazole derivatives have been developed as agents for a multitude of therapeutic areas, including as antimicrobial, anti-inflammatory, and anticancer agents. google.com The structural characteristics of the imidazole ring enable it to participate in various biological interactions, such as hydrogen bonding, coordination with metal ions, and hydrophobic interactions, which are crucial for therapeutic efficacy. researchgate.net

Overview of N-Benzyl Imidazoles as a Class of Heterocyclic Compounds

N-benzyl imidazoles are a specific class of imidazole derivatives characterized by the attachment of a benzyl (B1604629) group to one of the nitrogen atoms of the imidazole ring. This structural modification can significantly influence the biological activity and pharmacokinetic properties of the parent imidazole. The benzyl group introduces a lipophilic character, which can enhance membrane permeability and target engagement. Research into N-benzyl imidazole derivatives has revealed their potential as inhibitors of various enzymes. For instance, certain N-benzyl substituted imidazole derivatives have been investigated for their use as aldosterone (B195564) synthase inhibitors. nih.gov The versatility of this class of compounds is further demonstrated by their exploration as antimicrobial, antifungal, and antiviral agents. nist.govnih.gov The synthesis of N-benzyl imidazoles can often be achieved through the alkylation of an imidazole with a corresponding benzyl halide. epa.gov

Scope of Academic Research on 2-methyl-1-(2-methylbenzyl)-1H-imidazole within Current Scientific Paradigms

A thorough review of current scientific literature indicates that dedicated research focusing exclusively on this compound is limited. While the broader class of N-benzyl imidazoles is a subject of ongoing investigation, this specific derivative has not been the focus of extensive published studies. However, based on the known synthetic routes for analogous compounds, such as 1-benzyl-2-methyl-1H-imidazole, the synthesis of this compound can be reasonably postulated. A probable synthetic pathway would involve the N-alkylation of 2-methylimidazole (B133640) with 2-methylbenzyl chloride or a similar-leaving group-containing reagent.

The potential significance of this compound can be inferred from the biological activities of structurally related molecules. The presence of the 2-methyl group on the imidazole ring and the 2-methyl group on the benzyl moiety will influence the steric and electronic properties of the molecule, which in turn could modulate its interaction with biological targets. Further empirical research, including synthesis, characterization, and biological screening, is necessary to fully elucidate the chemical properties and potential applications of this compound. The lack of extensive research presents an opportunity for future investigations into the unique attributes of this particular N-benzyl imidazole derivative.

Below is a table of predicted and experimentally determined physicochemical properties for this compound and a closely related compound, which can serve as a reference for future studies.

| Property | Value for 1-[(2-Methylphenyl)methyl]-1H-imidazole (Predicted) | Value for 1-Benzyl-2-methyl-1H-imidazole (Experimental) |

|---|---|---|

| Molecular Formula | C11H12N2 | C11H12N2 |

| Molecular Weight | 172.23 g/mol | 172.23 g/mol |

| Boiling Point | - | 125-127 °C at 3 mmHg |

| Melting Point | - | 57 °C |

| Density | - | 1.105 g/mL at 25 °C |

| Water Solubility | - | Insoluble |

| Refractive Index | - | n20/D 1.5645 |

Data for 1-[(2-Methylphenyl)methyl]-1H-imidazole is predicted. Data for 1-Benzyl-2-methyl-1H-imidazole is experimental.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-[(2-methylphenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-5-3-4-6-12(10)9-14-8-7-13-11(14)2/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHYKHBLFYJGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CN=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methyl 1 2 Methylbenzyl 1h Imidazole

Diverse Synthetic Pathways for 2-methyl-1-(2-methylbenzyl)-1H-imidazole

The foundational step in synthesizing the target molecule is the creation of the 2-methylimidazole (B133640) ring. A common and historical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. For 2-methylimidazole, this would involve the reaction of glyoxal, acetaldehyde, and ammonia.

Another well-established method is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid to produce benzimidazole (B57391) derivatives, which is analogous to imidazole (B134444) synthesis. For instance, 2-methyl-1H-benzimidazole can be synthesized in high yields by condensing o-phenylenediamine with glacial acetic acid. banglajol.infoyoutube.com This type of reaction highlights the general principle of forming the imidazole ring through the cyclization of appropriate precursors. More advanced one-pot, three-component condensation methods using catalysts like cupric chloride under microwave irradiation have also been developed for synthesizing polysubstituted imidazoles.

The introduction of the 2-methylbenzyl group onto the nitrogen atom of the 2-methylimidazole ring is a critical N-alkylation step. This transformation is typically achieved by reacting 2-methylimidazole with a 2-methylbenzyl halide (e.g., chloride or bromide) in the presence of a base. chemicalbook.comresearchgate.net The choice of reaction conditions, catalyst, and solvent system can significantly influence the yield and regioselectivity of the product.

Solid-liquid Phase Transfer Catalysis (PTC) is a highly effective technique for the N-alkylation of imidazoles, often providing high yields and avoiding the formation of quaternary salts. tandfonline.com This method is particularly useful as it can be performed in the absence of a solvent. tandfonline.com In a typical PTC system, an insoluble base (like potassium carbonate) deprotonates the imidazole in the solid phase. A phase-transfer catalyst, such as a quaternary ammonium salt, then transports the imidazolide (B1226674) anion into the organic phase (or the liquid alkylating agent phase), where it reacts with the alkyl halide. tandfonline.comphasetransfercatalysis.comacsgcipr.org This technique allows for the use of weaker, inorganic bases and a broader range of solvents, contributing to greener chemical processes. acsgcipr.org

| Imidazole Substrate | Alkylating Agent | Catalyst | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Imidazole | Benzyl (B1604629) Chloride | Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Solvent-free, 60°C | High | tandfonline.com |

| 2-Methylimidazole | Alkyl Halide | Bis-piperidinium compounds | - | - | - | researchgate.net |

| Imidazole | Dichloroethane | Tetrabutylammonium salt | Solid Base | Solid-Liquid PTC | 41.7% | phasetransfercatalysis.com |

In recent years, there has been a significant shift towards developing metal-free synthetic routes for heterocyclic compounds to enhance sustainability. researchgate.netdntb.gov.ua For imidazole synthesis, this includes acid-promoted multicomponent reactions. An expedient, metal-free synthetic route for tri- and tetrasubstituted imidazoles has been developed using an acid-promoted multicomponent reaction methodology, which proceeds with a range of functionalities to produce imidazole scaffolds in good to excellent yields. acs.org Other metal-free approaches involve the reaction of imidazoles with Morita–Baylis–Hillman (MBH) alcohols and acetates, which can proceed without a metal catalyst. beilstein-journals.org These methods avoid the use of potentially toxic and expensive metal catalysts, simplifying purification and reducing environmental impact. researchgate.net

Electrochemical synthesis represents a green and powerful alternative for constructing and derivatizing imidazole rings. rsc.orgresearchgate.net These methods utilize electrical current to drive reactions, often avoiding the need for chemical oxidants or reductants. acs.org For example, 1,2,4,5-tetrasubstituted imidazoles have been synthesized via an electrochemical C(sp³)–H amination from readily available enamines and amines under undivided electrolytic conditions. rsc.org This approach is valued for its broad substrate adaptability and for providing a simple, green pathway for synthesis. rsc.org Similarly, electrochemical methods have been used for the synthesis of 1,2-disubstituted benzimidazoles through intramolecular C(sp³)–H amination, a process that is free of transition metals and oxidants. acs.org Electrochemical techniques can also be applied to the derivatization of the imidazole core, such as the desulfurization of 2-mercapto-imidazoles to yield the corresponding imidazoles in very good yields. organic-chemistry.org

Molecular iodine has emerged as a versatile and mild catalyst for various organic transformations, including the synthesis of imidazoles. acs.org Iodine-mediated reactions offer a metal-free alternative that often proceeds under mild conditions. acs.orgresearchgate.net One such method is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) to produce 2,5-disubstituted imidazole-4-carboxylic derivatives. organic-chemistry.orgacs.org Mechanistic studies suggest that iodine can act as both an iodinating agent and an oxidizing agent in these cyclization reactions. acs.org This methodology is scalable and utilizes readily available substrates, making it a practical approach for synthesizing diverse imidazole derivatives. acs.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst/Mediator | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Enamines | TMSN₃ | Iodine | 2,5-disubstituted imidazole-4-carboxylic derivatives | Oxidative [4+1] cyclization | acs.org |

| Amidines | Chalcones | FeCl₃/I₂ | Tetrasubstituted imidazoles | Aerobic oxidative coupling, high regioselectivity | organic-chemistry.org |

| Aniline Derivatives | - | Iodine | 1,2-disubstituted benzimidazoles | Intramolecular sp³ C–H amination, transition-metal-free | acs.org |

N-Alkylation Strategies for Substituted Imidazoles

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

The definitive structure of this compound is determined using a combination of sophisticated spectroscopic and analytical techniques. Each method provides unique insights into the molecular framework, from the arrangement of atoms to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The protons on the imidazole ring typically appear as singlets or doublets in the aromatic region. The methylene (B1212753) (-CH₂-) bridge protons would present as a sharp singlet, while the methyl protons on both the imidazole and benzyl rings would also yield singlets. The aromatic protons of the 2-methylbenzyl group would exhibit complex splitting patterns (multiplets) due to spin-spin coupling.

For a closely related analogue, 1-benzyl-2-methylimidazole, ¹H NMR data has been reported in the context of its coordination chemistry. This data provides a valuable reference for predicting the spectrum of the target compound. The key difference would be the presence of an additional methyl signal for the 2-methylbenzyl group and a more complex aromatic region due to the ortho-substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Distinct signals are expected for the methyl carbons, the methylene bridge carbon, the carbons of the imidazole ring, and the carbons of the 2-methylbenzyl group. The chemical shifts of the imidazole carbons are particularly characteristic. For instance, in 1,3-disubstituted benzimidazole salts, the C2 carbon (NCHN) appears at a low field around 142.46 ppm. researchgate.net In 2-alkyl-benzimidazoles, the C2 signal is generally shifted to higher frequencies compared to the parent benzimidazole. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Imidazole-CH₃ | ~2.4 | ~12-14 |

| Benzyl-CH₃ | ~2.3 | ~18-20 |

| Methylene (-CH₂-) | ~5.3 | ~48-50 |

| Imidazole C4-H/C5-H | ~6.9-7.2 | ~120-128 |

| Benzyl Ar-H | ~7.0-7.3 | ~125-138 |

| Imidazole C2 | N/A | ~145 |

| Imidazole C4/C5 | N/A | ~120-128 |

| Benzyl C-ipso (CH₂) | N/A | ~135 |

| Benzyl C-ipso (CH₃) | N/A | ~136 |

| Benzyl Ar-C | N/A | ~125-130 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. Key absorptions would include C-H stretching from the aromatic rings and the aliphatic methyl and methylene groups. The imidazole ring itself gives rise to characteristic C=N and C=C stretching vibrations. For general imidazole derivatives, aromatic C-H stretching appears around 3053 cm⁻¹, C=N stretching at 1681 cm⁻¹, and C=C stretching bands at 1599 and 1489 cm⁻¹. researchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2980-2850 |

| Imidazole C=N | Stretching | 1680-1650 |

| Aromatic/Imidazole C=C | Stretching | 1600-1450 |

| C-N | Stretching | 1360-1250 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. longdom.orgnih.govnih.gov For this compound (C₁₂H₁₄N₂), the theoretical exact mass can be calculated. HRMS analysis would confirm this molecular weight with high precision (typically to within 5 ppm), distinguishing it from other compounds with the same nominal mass. Furthermore, fragmentation analysis would reveal characteristic patterns, such as the cleavage of the benzyl group to produce a stable tropylium-like cation or the loss of the methyl group.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula. For C₁₂H₁₄N₂, a successful synthesis would be confirmed by elemental analysis data that closely matches the calculated percentages, typically within a ±0.4% margin. researchgate.netnih.gov

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |

| Carbon | C | 12.011 | 12 | 77.38 |

| Hydrogen | H | 1.008 | 14 | 7.58 |

| Nitrogen | N | 14.007 | 2 | 15.04 |

| Total | 100.00 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net While a crystal structure for this compound is not publicly available, this technique would, if applied, reveal the three-dimensional arrangement of the atoms. It would likely show a non-planar conformation, with a specific dihedral angle between the imidazole and the 2-methylbenzyl rings. Intermolecular forces, such as π–π stacking between aromatic rings, which are common in such structures, would also be elucidated.

Chemical Reactivity and Derivatization Strategies of this compound and Related Analogues

The chemical reactivity of this compound is dictated by the electronic properties of the imidazole ring and the attached substituents.

Synthesis: The primary synthetic route to this compound involves the N-alkylation of 2-methylimidazole with 2-methylbenzyl chloride or bromide. This reaction typically proceeds in the presence of a base, which deprotonates the N-H of the imidazole ring, activating it for nucleophilic attack on the benzyl halide. Another classical method is the Radziszewski reaction, which can be adapted to produce N-substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and a primary amine (in this case, 2-methylbenzylamine) with ammonia. wikipedia.orgnih.gov

Reactivity of the Imidazole Ring:

Coordination Chemistry: The pyridine-like nitrogen atom (N-3) of the imidazole ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with transition metals. These compounds can serve as ligands in the formation of various metal complexes, which have applications in catalysis. wikipedia.orgchemimpex.com

Derivatization: While the N-1 position is blocked by the 2-methylbenzyl group, the carbon atoms of the imidazole ring can potentially undergo electrophilic substitution, although such reactions are less common on the pre-substituted ring. Nitration of 2-methylimidazole, for example, yields the 5-nitro derivative. wikipedia.org

Deprotonation: The methyl group at the C-2 position can be deprotonated by a strong base, creating a nucleophilic center that can be used for further derivatization.

Reactivity involving the Benzyl Group: The 2-methylbenzyl substituent can also be a site for chemical modification. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic methyl group could be functionalized through free-radical reactions.

The versatility of the imidazole core allows for its use as a key building block in the synthesis of more complex molecules, including bioactive compounds and advanced materials. chemimpex.comquinoline-thiophene.com

Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring, a core component of this compound, is generally susceptible to nucleophilic substitution, particularly when activated by appropriate leaving groups at the C2 position. While direct nucleophilic substitution on an unsubstituted imidazole is uncommon due to the electron-rich nature of the ring, the introduction of a good leaving group, such as a halide, facilitates such reactions.

For instance, in related benzimidazole systems, which share the imidazole core, 2-halobenzimidazoles are key substrates for nucleophilic substitution. However, the reaction's feasibility is influenced by the substitution pattern on the imidazole nitrogen. Unsubstituted N-H benzimidazoles can be deprotonated by strong nucleophiles, which retards the substitution at the C2 position. In contrast, N-substituted benzimidazoles, such as 2-chloro-1-methylbenzimidazole, readily react with nucleophiles like sodium methoxide (B1231860) or ethoxide. longdom.org This suggests that for a hypothetical 2-halo-1-(2-methylbenzyl)-1H-imidazole, nucleophilic substitution would be a viable pathway for introducing various functional groups.

The reaction mechanism typically proceeds via an addition-elimination pathway, where the nucleophile attacks the electrophilic C2 carbon, leading to a tetrahedral intermediate, which then expels the leaving group to restore the aromaticity of the imidazole ring. A range of 2-(2-nitrophenyl)-1H-benzimidazoles has been shown to undergo high-yielding intramolecular SNAr of nitrite (B80452) with N-pendant alkoxides under mild conditions. nih.gov

While specific studies on nucleophilic substitution on this compound are not prevalent in the reviewed literature, the established reactivity of analogous imidazole and benzimidazole derivatives provides a strong basis for predicting its behavior. The presence of the 2-methylbenzyl group at the N1 position would prevent the complicating deprotonation seen in N-H imidazoles, thus favoring direct nucleophilic attack at a suitably functionalized C2 position.

Table 1: Expected Nucleophilic Substitution Reactions on a Hypothetical 2-Halo-1-(2-methylbenzyl)-1H-imidazole

| Nucleophile | Expected Product | Reaction Conditions (based on analogues) |

| Methoxide (CH₃O⁻) | 2-Methoxy-1-(2-methylbenzyl)-1H-imidazole | Sodium methoxide in methanol, reflux |

| Ethoxide (C₂H₅O⁻) | 2-Ethoxy-1-(2-methylbenzyl)-1H-imidazole | Sodium ethoxide in ethanol, reflux |

| Ammonia (NH₃) | 2-Amino-1-(2-methylbenzyl)-1H-imidazole | Aqueous ammonia, elevated temperature and pressure |

| Alkylamines (RNH₂) | 2-(Alkylamino)-1-(2-methylbenzyl)-1H-imidazole | Corresponding amine, with or without a catalyst |

Electrophilic Aromatic Substitution on Substituted Benzyl Moieties

The 2-methylbenzyl moiety of this compound is susceptible to electrophilic aromatic substitution reactions. The outcome of these reactions is directed by the activating and directing effects of the substituents on the benzene (B151609) ring, namely the methyl group and the imidazole-methylene group.

The methyl group is a well-established activating group and an ortho-, para-director in electrophilic aromatic substitution. libretexts.org It donates electron density to the benzene ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during the substitution process. This stabilization is most effective when the electrophile attacks the positions ortho and para to the methyl group. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, in the nitration of toluene (B28343) (methylbenzene), the major products are ortho- and para-nitrotoluene, with very little meta-nitrotoluene formed. libretexts.org A similar outcome would be anticipated for the nitration of the 2-methylbenzyl group in the target molecule.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the 2-Methylbenzyl Moiety

| Reaction | Electrophile | Expected Major Products |

| Nitration | NO₂⁺ | 1-(2-Methyl-4-nitrobenzyl)-2-methyl-1H-imidazole and 1-(2-Methyl-6-nitrobenzyl)-2-methyl-1H-imidazole |

| Bromination | Br⁺ | 1-(4-Bromo-2-methylbenzyl)-2-methyl-1H-imidazole and 1-(6-Bromo-2-methylbenzyl)-2-methyl-1H-imidazole |

| Sulfonation | SO₃ | 4-((2-Methyl-1H-imidazol-1-yl)methyl)benzenesulfonic acid and 2-((2-Methyl-1H-imidazol-1-yl)methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 1-(4-Acyl-2-methylbenzyl)-2-methyl-1H-imidazole and 1-(6-Acyl-2-methylbenzyl)-2-methyl-1H-imidazole |

Oxidation Reactions and Hydroxylation of the Benzyl Group

The benzyl group in this compound is susceptible to oxidation, particularly at the benzylic methylene bridge and the methyl group on the benzene ring. The specific products formed will depend on the oxidizing agent and the reaction conditions.

Mild oxidizing agents can selectively oxidize the benzylic methylene group to a carbonyl group, yielding the corresponding benzoyl derivative. More vigorous oxidation can lead to cleavage of the C-C bond and formation of benzoic acid derivatives.

The methyl group on the benzyl ring can also be oxidized. This typically proceeds through a stepwise oxidation from a methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.

Hydroxylation of the aromatic ring of the benzyl group can be achieved through various methods, often involving electrophilic attack by a hydroxylating agent or through the action of specific enzymes. The position of hydroxylation will be influenced by the directing effects of the existing substituents.

A proposed sequence for the oxidation of benzyl alcohol, a related structure, involves the formation of a hydroxy-(phenyl)methyl radical, which then reacts with oxygen to form benzaldehyde. chemrxiv.org While the starting material is different, this provides insight into the potential radical-mediated oxidation pathways that the benzyl group in this compound could undergo.

Table 3: Potential Oxidation and Hydroxylation Products of the Benzyl Group

| Reagent/Condition | Potential Product(s) |

| Mild oxidizing agent (e.g., MnO₂) | (2-Methyl-1H-imidazol-1-yl)(2-methylphenyl)methanone |

| Strong oxidizing agent (e.g., KMnO₄, heat) | 2-((2-Methyl-1H-imidazol-1-yl)methyl)benzoic acid |

| Hydroxylating agent (e.g., Fenton's reagent) | 1-(Hydroxy-2-methylbenzyl)-2-methyl-1H-imidazoles (various isomers) |

Formation of Organometallic Complexes with Transition Metals

Imidazole and its derivatives are excellent ligands for the formation of coordination and organometallic complexes with a variety of transition metals. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons that can readily coordinate to a metal center.

In the case of this compound, the N3 atom is the primary site for coordination. The steric bulk of the 2-methyl and 1-(2-methylbenzyl) groups may influence the geometry of the resulting metal complex.

Numerous studies have reported the synthesis and characterization of transition metal complexes with substituted imidazoles and benzimidazoles. jocpr.com These complexes often exhibit interesting catalytic, magnetic, and biological properties. For example, copper(II) and nickel(II) complexes of 2-substituted benzimidazole ligands have been prepared and characterized. jocpr.com These complexes are typically formed by the reaction of the ligand with a metal salt in a suitable solvent.

While specific organometallic complexes of this compound are not extensively documented, its structural similarity to other N-substituted imidazoles suggests that it would readily form complexes with transition metals such as copper, nickel, cobalt, and zinc. mdpi.com The coordination would likely occur in a monodentate fashion through the N3 atom.

Table 4: Expected Coordination Complexes with this compound (L)

| Metal Salt | Expected Complex Formula | Potential Geometry |

| CuCl₂ | [CuL₂Cl₂] | Tetrahedral or Square Planar |

| NiBr₂ | [NiL₂Br₂] | Tetrahedral |

| Co(NO₃)₂ | CoL₄₂ | Tetrahedral or Octahedral |

| ZnCl₂ | [ZnL₂Cl₂] | Tetrahedral |

Computational Chemistry and Theoretical Investigations of 2 Methyl 1 2 Methylbenzyl 1h Imidazole

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

No specific DFT studies on 2-methyl-1-(2-methylbenzyl)-1H-imidazole were found.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

There are no available FMO analysis data, including HOMO-LUMO energies, for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

MEP mapping studies for this compound have not been published.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Specific NBO analysis detailing intramolecular interactions and delocalization for this compound is not available.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)

There are no published computational predictions of spectroscopic parameters for this compound.

Molecular Modeling and Dynamics Simulations

No molecular modeling or dynamics simulation studies for this compound were identified in the searched literature.

To our valued user,

Following a comprehensive search for scholarly articles and data pertaining to the chemical compound This compound , we regret to inform you that we were unable to locate specific computational chemistry and theoretical investigation studies that focus solely on this molecule.

The generation of a thorough and informative article on the computational and theoretical investigations of a specific compound is contingent upon the availability of published research in that area. At present, it appears that such detailed computational studies for this compound are not available in the public domain.

We are committed to providing accurate and well-sourced information. Therefore, in the absence of the necessary data, we cannot proceed with the creation of the article as it would not meet the stipulated requirements for detail and scientific validity.

We recommend monitoring scientific databases for any future research that may be published on this specific compound.

Sincerely,

Preclinical Biological Evaluation and Mechanistic Studies of 2 Methyl 1 2 Methylbenzyl 1h Imidazole and Its Analogues

In Vitro Assessment of Biological Activities

While direct studies on the antibacterial activity of 2-methyl-1-(2-methylbenzyl)-1H-imidazole are not extensively available in the reviewed literature, the broader class of imidazole (B134444) and benzimidazole (B57391) derivatives has demonstrated significant antibacterial potential. Research into related compounds, such as N-alkylimidazole derivatives, has shown activity against both Gram-positive and Gram-negative bacteria. The efficacy of these compounds often correlates with the length of the alkyl chain substituent. For instance, certain N-alkylimidazole derivatives exhibited minimum inhibitory concentrations (MICs) below 10 mM against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and a multi-drug resistant strain of Escherichia coli. nih.gov

Analogues such as 2-methylimidazole (B133640) derivatives have also been investigated. The hemiaminal of 2-methylimidazole, 2-methyl-1-hydroxymethylimidazole, displayed moderate inhibitory activity against a panel of 22 bacterial strains. farmaciajournal.com Its most notable effect was observed against two Staphylococcus strains, which were eradicated in under two hours of exposure at a concentration of 16 times the MIC. farmaciajournal.com Furthermore, molecular hybrids incorporating the 2-methyl-5-nitro-1H-imidazole moiety have shown potent activity. For example, a conjugate with 1,2,3-triazole exhibited an IC50 value of 1.4 μM against S. aureus and S. epidermidis. nih.gov

A series of novel N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antibacterial activities. One of the most promising compounds from this series demonstrated significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and MRSA with MIC values of 8, 4, and 4 μg/mL, respectively. nih.gov

Interactive Table: Antibacterial Activity of Selected Imidazole Analogues

| Compound/Analogue Class | Bacterial Strain | Activity (MIC/IC50) |

|---|---|---|

| N-alkylimidazole derivatives | MRSA | <10 mM |

| N-alkylimidazole derivatives | E. coli (resistant) | <10 mM |

| 2-methyl-1-hydroxymethylimidazole | Staphylococcus spp. | Bactericidal at 16x MIC |

| 2-methyl-5-nitro-1H-imidazole-triazole conjugate | S. aureus | 1.4 µM (IC50) |

| 2-methyl-5-nitro-1H-imidazole-triazole conjugate | S. epidermidis | 1.4 µM (IC50) |

| N-alkylated-2-phenyl-1H-benzimidazole derivative | Streptococcus faecalis | 8 µg/mL (MIC) |

| N-alkylated-2-phenyl-1H-benzimidazole derivative | Staphylococcus aureus | 4 µg/mL (MIC) |

The antifungal properties of this compound have not been specifically detailed, but related imidazole and benzimidazole structures are well-known for their antifungal applications. For instance, many systemic antifungal drugs contain an imidazole core. sphinxsai.com

Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have revealed that introducing an alkyl group at the 1-position can confer positive antifungal activities. Several compounds in one study showed moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both fungal strains. nih.govacs.org The research indicated that increasing the carbon chain length at the N-1 position beyond a certain point could negatively impact antifungal potency. nih.gov

Derivatives of 2-(chloromethyl)-1H-benzimidazole have been synthesized and screened for their fungicidal activity against various fungi, with some compounds showing 100% growth inhibition at concentrations between 200–1000 ppm. researchgate.net Similarly, other imidazole derivatives have been investigated, with some showing promising activity against Candida albicans and other fungal strains. sphinxsai.com

Interactive Table: Antifungal Activity of Selected Imidazole Analogues

| Compound/Analogue Class | Fungal Strain | Activity (MIC) |

|---|---|---|

| N-alkylated-2-phenyl-1H-benzimidazole derivatives | Candida albicans | 64 µg/mL |

| N-alkylated-2-phenyl-1H-benzimidazole derivatives | Aspergillus niger | 64 µg/mL |

Direct cytotoxic evaluation of this compound on cancer cell lines is not prominently featured in the available literature. However, a closely related benzimidazole analogue, 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride , has been assessed for its in vitro anticancer activity against several human cancer cell lines. jksus.org

This benzimidazolium salt demonstrated significant dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. The compound exhibited strong cytotoxicity against the tested cancer cell lines. jksus.org

Interactive Table: Cytotoxicity of 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 22.41 |

| HepG2 | Hepatocellular Carcinoma | 25.14 |

The study also included a normal human embryonic kidney cell line (HEK-293T) to assess the compound's selectivity, with a resulting IC50 value of 38.46 µM, suggesting some level of selectivity towards cancer cells. jksus.org Other benzimidazole derivatives have also shown potent antiproliferative activities against various cancer cell lines, including lung, liver, and colon cancer. journalagent.comjksus.orgekb.eg

Specific mechanistic studies detailing how this compound modulates the cell cycle are not available in the reviewed scientific literature. However, research on the broader family of benzimidazole derivatives provides insights into their potential mechanisms of action, which frequently involve disruption of the cell cycle.

Many benzimidazole-containing compounds exert their anticancer effects by targeting microtubule polymerization, which is crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to an arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).

While direct evidence for this compound is lacking, the cytotoxic profile of its benzimidazole analogue suggests that interference with cell cycle progression is a plausible mechanism of action. Further research is required to elucidate the specific molecular targets and pathways affected by this particular compound.

Anti-Cancer and Cytotoxic Investigations in Cell Lines (Non-Clinical)

Tubulin Polymerization Inhibition Studies

The disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several benzimidazole derivatives have been investigated for their ability to inhibit tubulin polymerization, a critical process in cell division. While specific studies on this compound are not extensively documented, research on analogous structures provides valuable insights. For instance, a new class of benzimidazole derivatives has been designed and synthesized as tubulin polymerization inhibitors, with certain compounds demonstrating significant cytotoxicity against selected human cancer cells. researchgate.net One particular derivative, compound 7n, was found to inhibit tubulin polymerization with an IC50 value of 5.05 ± 0.13 μM. researchgate.net These findings suggest that the benzimidazole scaffold, a core component of the compound , is a promising pharmacophore for the development of tubulin polymerization inhibitors. Further studies on 2-aryl 1,2,4-oxadiazolo-benzimidazole conjugates also highlight the potential of this chemical class to arrest the cell cycle in the G2/M phase through inhibition of tubulin polymerization. researchgate.net

Enzyme Inhibitory Profile Analysis

The therapeutic potential of this compound and its analogues extends to the inhibition of various enzymes implicated in a range of diseases.

Inhibition of Key Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, IDO1)

Xanthine Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism and is a key target in the management of hyperuricemia and gout. Research has demonstrated that 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives exhibit potent xanthine oxidase inhibitory activity. plu.mx Specifically, 1-hydroxyl substituted derivatives showed excellent potency with IC50 values ranging from 0.003 μM to 1.2 μM. plu.mx Furthermore, studies on dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its dimethanol derivatives revealed significant inhibition of xanthine oxidase, with IC50 values in the range of 0.71 to 2.25 μM. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immunomodulatory enzyme and a significant target in cancer immunotherapy. Benzimidazole analogues have shown potent antitumor activity as IDO1 inhibitors. nih.govexcli.de For example, N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-4-bromo-1H-pyrrole-2-carboxamide was discovered to have a high inhibitory concentration (IC50) of 16 nM in a375 cell lines. nih.govexcli.de Replacing the bromopyrrole group with an indole (B1671886) moiety resulted in a compound that inhibits IDO1 in various cancer cell lines at low nanomolar levels. nih.govexcli.de Additionally, imidazopyridine-containing compounds have been identified as highly potent IDO1 inhibitors. nih.gov

Inhibition of Proteases (e.g., Metallo-β-lactamase, SARS-CoV-2 Mpro)

Metallo-β-lactamase: The rise of antibiotic resistance has spurred the search for inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. Studies on imidazole derivatives have identified molecules with inhibitory activity against MBLs. Two such derivatives demonstrated IC50 values of 39 µM and 46 µM against the MBL IMP-1. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development. Investigations into benzimidazole derivatives have revealed their potential to inhibit SARS-CoV-2 Mpro. nih.gov In a study of twenty-five 1,2-fused/disubstituted benzimidazoles, four compounds showed an obvious inhibitory effect on Mpro, with the most effective compound exhibiting an IC50 of 46.86 μM. nih.gov

The following table summarizes the inhibitory activities of various imidazole and benzimidazole analogues against the proteases mentioned.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Imidazole derivatives | Metallo-β-lactamase (IMP-1) | 39 µM, 46 µM | nih.gov |

| 1,2-fused/disubstituted benzimidazoles | SARS-CoV-2 Mpro | 46.86 μM (for the most effective compound) | nih.gov |

Tyrosine Kinase Inhibition (e.g., VEGFR-2, EGFR)

Vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are key tyrosine kinases involved in tumor angiogenesis and growth. A series of novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized and evaluated as multi-kinase inhibitors. mdpi.com Several of these compounds exhibited excellent cytotoxic effects against different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. mdpi.com Further enzymatic assays revealed their ability to inhibit a range of kinases including EGFR and VEGFR-2. mdpi.com Newly designed 2-(aminomethyl)benzimidazole derivatives have also been explored as potential tyrosine kinase inhibitors, with some compounds showing higher cytotoxicity than the reference drug gefitinib (B1684475) against the T47D breast cancer cell line. chemrevlett.com

Insulin-Degrading Enzyme (IDE) Modulation

While specific data on the modulation of insulin-degrading enzyme (IDE) by this compound is not available, the broader class of imidazole-containing compounds has been studied in this context.

Antioxidant Capacity Assessments (e.g., DPPH, Hydrogen Peroxide Scavenging)

The antioxidant properties of benzimidazole derivatives have been a subject of investigation. A study on the synthesis and antioxidant activity of 2-methyl benzimidazole demonstrated its potential as an antioxidant using the DPPH method. jddtonline.inforesearchgate.net The research indicated that 2-methyl-1H-benzimidazole exhibited higher antioxidant activity than ascorbic acid at higher concentrations. researchgate.net Furthermore, a study on 2-(1H-benzimidazol-2-yl)phenol, 2-p-tolyl-1H-benzimidazole, and 2-(4-methoxyphenyl)-1H-benzimidazole reported their DPPH scavenging activities with IC50 values of 1974, 773, and 800 µM, respectively. researchgate.net Bifunctional 2H-imidazole-derived phenolic compounds have also been shown to be effective inhibitors of oxidative stress-associated destructive processes, with their antioxidant properties evaluated through DPPH assays. nih.gov

Regarding hydrogen peroxide scavenging, while direct data for this compound is scarce, a computational study on benzimidazole arylhydrazones highlighted their ability to deactivate various free radicals, including hydroxyl radicals, which are related to hydrogen peroxide activity. nih.gov

The following table presents the DPPH radical scavenging activity of some benzimidazole analogues.

| Compound | DPPH Scavenging IC50 (µM) | Reference |

| 2-(1H-benzimidazol-2-yl)phenol | 1974 | researchgate.net |

| 2-p-tolyl-1H-benzimidazole | 773 | researchgate.net |

| 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | researchgate.net |

Neuroprotective Properties and Receptor Modulation Studies (e.g., Imidazoline (B1206853) I2 Receptors)

The neuroprotective potential of imidazole-containing compounds is an area of growing research, with a particular focus on their interaction with imidazoline I2 receptors (I2-IR). These receptors are implicated in several neurological conditions, and their modulation presents a therapeutic avenue. wikipedia.org The I2 receptor binding sites are found on the outer mitochondrial membrane and are considered allosteric sites on monoamine oxidase (MAO). wikipedia.org

Analogues of this compound, such as 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), have demonstrated neuroprotective effects. ub.edu Studies suggest that I2 receptor agonists may offer protection against cerebral ischemia. ub.edu The mechanism of this neuroprotection is thought to involve the direct blocking of N-methyl-D-aspartate (NMDA) receptor-mediated intracellular calcium influx. ub.edu Furthermore, activation of I2 receptors has been shown to decrease body temperature, a physiological response that may contribute to neuroprotective outcomes observed in animal models. wikipedia.orgnih.gov Preclinical investigations indicate that I2 receptor ligands have neuroprotective activity and can modulate body temperature. nih.gov

Below is a table summarizing the properties of selected I2 receptor ligands, which are analogues relevant to the study of this compound.

| Ligand | Receptor Specificity | Observed Effects | Reference |

| 2-(2-Benzofuranyl)-2-imidazoline (2-BFI) | Selective I2 agonist | Neuroprotective against cerebral ischemia; blocks NMDA receptor-mediated Ca2+ influx; improves impairments in AD rat models. ub.edu | ub.edu |

| Idazoxan | I1 and I2 antagonist | Non-selective antagonist used to define I2 binding sites; reverses effects of I2 agonists. wikipedia.orgub.edu | wikipedia.orgub.edu |

| CR4056 | Selective I2 ligand | Advanced to Phase II clinical trials for chronic inflammatory pain. nih.gov | nih.gov |

| Tracizoline | Selective I2 ligand | Reduces mechanical and thermal hyperalgesia in inflammatory pain models. nih.gov | nih.gov |

Antileishmanial Activity Profiling

Derivatives of imidazole and benzimidazole have been evaluated for their efficacy against various species of Leishmania, the protozoan parasites responsible for leishmaniasis. These studies provide a framework for understanding the potential antileishmanial profile of this compound.

In vitro assessments have shown that certain benzimidazole derivatives exhibit potent activity against Leishmania major. For instance, a derivative featuring a 3-Cl phenyl substitution demonstrated a significant antileishmanial effect with a half-maximal inhibitory concentration (IC50) of 0.6787 µg/mL, a potency comparable to the reference drug Amphotericin B. nih.gov Other research has focused on imidazole-based benzo[g]phthalazine (B3188949) derivatives, which were found to be active against both Leishmania infantum and Leishmania braziliensis. researchgate.net These compounds were shown to be less toxic to mammalian cells than the reference drug, meglumine (B1676163) antimoniate. researchgate.net The activity of these compounds suggests that the imidazole core is a viable scaffold for the development of new antileishmanial agents.

The table below details the antileishmanial activity of various imidazole and benzimidazole analogues.

| Compound Type | Target Species | Activity (IC50) | Reference |

| Benzimidazole derivative (K1, 3-Cl phenyl) | Leishmania major | 0.6787 µg/mL | nih.gov |

| Benzimidazole derivative (K2) | Leishmania major | 8.89 µg/mL | nih.gov |

| Imidazole-based benzo[g]phthalazine derivatives | Leishmania infantum, Leishmania braziliensis | Active in vitro, less toxic than reference drug | researchgate.net |

Molecular Mechanisms of Action (In Vitro/Cellular Level)

Binding Affinity Assessments with Biological Macromolecules

The biological activity of a compound is intrinsically linked to its ability to bind to specific macromolecules. For imidazole derivatives, binding affinities are assessed to quantify the strength of these interactions. High-affinity binding is often a prerequisite for potent biological effects.

Studies on analogues have revealed strong binding to their intended targets. For example, the compound FTIMD, an imidazoline I2 ligand, exhibits a nanomolar affinity for the I2 binding site with an inhibitory constant (Ki) of 2.95 nM. nih.gov Another derivative, 1-methyl-2-(benzofuranyl)-1H-imidazole hydrochloride, also acts as a selective ligand for I2-IR. ub.edu In a different context, a synthesized imidazole-based compound, MBIA, was found to form a strong complex with mercury ions (Hg²⁺), demonstrating a high binding constant of 2.19 ± 0.55 × 10⁷ M⁻¹. researchgate.net These examples highlight the capacity of the imidazole scaffold to engage in high-affinity interactions with diverse biological molecules.

| Compound/Analogue | Target | Binding Affinity | Reference |

| FTIMD | Imidazoline I2 Binding Site | Ki = 2.95 nM | nih.gov |

| Metrazoline | Imidazoline I2 Binding Site | Ki = 0.37 nM | nih.gov |

| MBIA | Hg²⁺ ions | Binding Constant = 2.19 ± 0.55 × 10⁷ M⁻¹ | researchgate.net |

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Steric Effects, π-π Stacking)

The interaction between a ligand and its protein target is governed by a combination of non-covalent forces. For aromatic heterocyclic compounds like this compound, these interactions are crucial for defining their binding mode and subsequent biological activity.

The benzimidazole nucleus is known to interact with a variety of biological targets through several key mechanisms, including metal ion interactions, hydrogen bonding, and π-π stacking. researchgate.net The aromatic nature of the imidazole ring facilitates these π-π stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, contributing to the specificity and stability of the ligand-protein complex. researchgate.net Computational methods, such as molecular docking, are frequently employed to elucidate these binding interactions and predict the binding energy of the complex. nih.gov For instance, studies on methyl-π interactions specifically probe the contacts between methyl groups on a ligand and aromatic rings on a protein, which can be a significant contributor to binding affinity. researchgate.net

Modulation of Signal Transduction Pathways

The biological effects of many therapeutic agents are mediated through the modulation of intracellular signal transduction pathways. Imidazole and benzimidazole derivatives have been shown to influence key signaling cascades, particularly in the context of cancer research where they have been investigated as kinase inhibitors. nih.gov

Kinases are central components of signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Benzimidazole-based compounds have been evaluated as inhibitors of protein kinases such as CDK4/CycD1 and Aurora B, which are critical for cell cycle progression. nih.gov By inhibiting these kinases, such compounds can disrupt the signaling pathways that drive uncontrolled cell proliferation in cancer. For example, some antitumor agents have been shown to affect the Akt and JNK signaling networks. nih.gov While specific data for this compound is not detailed, the established activity of its analogues as kinase inhibitors suggests a potential mechanism of action involving the modulation of critical cellular signaling pathways. nih.gov

Interference with Pathogen-Specific Biological Processes

The antimicrobial activity of imidazole derivatives often stems from their ability to interfere with biological processes that are unique to the pathogen. This selective targeting is essential for minimizing toxicity to the host.

In the case of antibacterial action, benzimidazolium salts, which are structurally related to this compound, have demonstrated the ability to prevent the formation of and disrupt established bacterial biofilms, such as those of methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The proposed mechanism involves electrostatic interactions with the bacterial cellular membrane, leading to a loss of integrity and cell death. rsc.org These compounds not only kill planktonic bacteria but also penetrate the biofilm matrix to eradicate the embedded bacteria. rsc.org For antileishmanial activity, while the precise mechanisms are still under investigation, the observed ultrastructural damage in treated parasites suggests interference with essential cellular functions. researchgate.net

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is intricately linked to their structural characteristics. A systematic analysis of how modifications to different parts of the molecule influence its potency and selectivity has been a focal point of research.

Key pharmacophoric features include:

The Imidazole Core: This heterocyclic ring is a crucial component, with the nitrogen atoms playing a significant role in molecular interactions.

The Benzyl (B1604629) Group: This aromatic ring and its substitution pattern are critical for modulating potency and selectivity.

The Methylene (B1212753) Bridge: The linker between the imidazole and benzyl moieties can tolerate various substituents, indicating its role in orienting the two key ring systems.

Systematic modifications of the 1-benzyl-2-methyl-1H-imidazole scaffold have demonstrated that even minor changes to the substituents on both the benzyl and imidazole rings can have a profound impact on biological activity and selectivity.

Substitutions on the Benzyl Ring:

The position and nature of substituents on the benzyl ring are major determinants of potency and selectivity. For instance, in a series of 1-benzyl-1H-imidazoles designed as inhibitors of aldosterone (B195564) synthase (CYP11B2), para-substituted compounds generally showed different selectivity profiles compared to meta-substituted ones. acs.org A para-nitrile substituent was found to confer high selectivity for CYP11B2. acs.org In contrast, meta-substitution could shift selectivity towards a different but related enzyme, CYP11B1. acs.org

The following table summarizes the effects of various para-substituents on the benzyl ring on the inhibitory potency (IC₅₀) against CYP11B1 and CYP11B2. acs.org

| Compound | R (para-substituent) | IC₅₀ CYP11B1 (nM) | IC₅₀ CYP11B2 (nM) | Selectivity (CYP11B1/CYP11B2) |

| 1a | -H | >1000 | 480 | >2.1 |

| 1b | -CN | 119 | 119 | 1.0 |

| 1c | -F | 181 | 120 | 1.5 |

| 1d | -Cl | 113 | 59 | 1.9 |

| 1e | -Br | 39 | 14 | 2.8 |

| 1f | -NO₂ | 215 | 80 | 2.7 |

| 1g | -NH₂ | 290 | 120 | 2.4 |

Substitutions on the Imidazole Ring:

Introducing substituents at the 5-position of the imidazole ring has been shown to markedly increase potency and selectivity for certain targets. acs.org For example, the introduction of a phenyl group at this position can significantly enhance inhibitory activity. acs.org

The table below illustrates the impact of 5-imidazole substitutions on compounds with a para-bromo-benzyl group. acs.org

| Compound | R' (5-position substituent) | IC₅₀ CYP11B1 (nM) | IC₅₀ CYP11B2 (nM) | Selectivity (CYP11B1/CYP11B2) |

| 1e | -H | 39 | 14 | 2.8 |

| 3d | -CH₂CH₂COOCH₃ | 25 | 2.8 | 8.9 |

| 4d | -CH₂CH₂CH₂OH | 11 | 3.0 | 3.7 |

| 5d | -C₆H₅ | 28 | 1.7 | 16.5 |

These data indicate that both the electronic nature and the steric bulk of the substituents play a crucial role. For instance, on the benzyl ring, a bromide substituent is more favorable than fluoride (B91410) or chloride. acs.org On the imidazole ring, a bulky phenyl group confers greater selectivity than smaller alkyl chains with functional groups. acs.org

Based on the SAR analysis, several optimization strategies can be employed to enhance the biological activity of this compound analogues.

Simultaneous Substitution: While simultaneous substitution on both the 5-position of the imidazole ring and the benzyl ring has been explored, it does not always lead to predictable structure-activity relationships, possibly due to the flexibility of the substituents. acs.org However, a rigid substituent on the imidazole ring, such as a phenyl group, can lock the compound into a more favorable conformation within the target's active site. acs.org

Targeted Substituent Placement: A key strategy involves the targeted placement of specific functional groups to interact with key residues in the active site of the biological target. For example, a para-nitrile group on the benzyl ring can lead to high selectivity due to specific interactions. acs.org

Introduction of Sterically Favorable Groups: The introduction of small substituents can increase selectivity. acs.org Conversely, the addition of groups that can act as hydrogen bond donors or acceptors does not necessarily improve potency or selectivity, suggesting that steric and hydrophobic interactions may be more critical for this class of compounds in certain contexts. acs.org

Optimization is an iterative process of design, synthesis, and biological evaluation. For example, the identification of a lead compound with a phenyl group at the 5-position of the imidazole and a para-cyano-benzyl moiety resulted in a highly potent and selective inhibitor of CYP11B2. acs.org This highlights a successful optimization strategy guided by SAR and molecular modeling.

Role in Drug Discovery and Chemical Biology Preclinical Context

Identification as a Lead Compound or Chemical Probe in Preclinical Research

A lead compound in drug discovery is a chemical starting point for the development of new drugs. Chemical probes are small molecules used to study biological targets. Although 2-methyl-1-(2-methylbenzyl)-1H-imidazole itself is not extensively documented as a lead compound in publicly available literature, the closely related compound, 2-methyl-1-(2-methylbenzyl)-5-nitro-1H-imidazole, is cataloged in several chemical databases used for drug discovery and high-throughput screening. ontosight.ai Its inclusion in these libraries suggests that the scaffold is of interest to the medicinal chemistry community and may be used as a starting point for identifying new biologically active agents.

The presence of the nitro group in 2-methyl-1-(2-methylbenzyl)-5-nitro-1H-imidazole can significantly influence its electronic properties and potential biological activity, often making it a precursor for further chemical modifications. ontosight.ai Nitroimidazoles, for instance, are a known class of antimicrobial agents. jocpr.com The un-nitrated parent compound, this compound, could serve as a valuable negative control or baseline compound in screening campaigns designed to assess the contribution of the nitro group to any observed biological effects.

Table 1: Database Identifiers for 2-methyl-1-(2-methylbenzyl)-5-nitro-1H-imidazole

| Database/Identifier | ID |

|---|---|

| ChEMBL | CHEMBL1718844 |

| Cambridge ID | 5992929 |

| Oprea1 | 284800 |

| MLS | 000557746 |

| HMS | 2499H22 |

| CCG | 18144 |

Design and Development of Analogues for Medicinal Chemistry Applications

The development of analogues is a cornerstone of medicinal chemistry, aimed at optimizing the properties of a lead compound. For a molecule like this compound, several positions on the molecule could be systematically modified to explore the structure-activity relationship (SAR).

Key areas for modification would include:

The Benzyl (B1604629) Group: The 2-methyl substituent on the benzyl ring could be moved to the 3- or 4-position, or replaced with other groups such as halogens, alkoxy, or cyano groups to probe electronic and steric effects.

The Imidazole (B134444) Ring: The 2-methyl group on the imidazole could be replaced with other alkyl groups or functional groups to modulate the basicity and steric profile of the imidazole core.

The Linker: While this compound has a direct N-benzyl linkage, analogues could be designed with different linkers between the imidazole and the aromatic ring.

The goal of such modifications would be to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of other imidazole-based drugs, such modifications have been crucial in achieving the desired therapeutic profile. The synthesis of a series of N-substituted imidazole derivatives has been shown to be a viable strategy for developing new antimicrobial agents. nih.gov

Applications in Target Validation Studies

Target validation is the process of demonstrating that a specific biological target is involved in a disease process and that modulation of this target is likely to have a therapeutic effect. Chemical probes are essential tools in this process. snv63.ru

A compound like this compound could potentially be used as a chemical probe if it is found to bind with sufficient affinity and selectivity to a particular protein target. Even with moderate potency, such a compound can be useful for initial target validation studies in cellular models.

The general process would involve:

Identifying a binding interaction between the compound and a protein of interest through screening techniques.

Confirming this interaction through biophysical methods.

Using the compound to modulate the activity of the target protein in cells to observe the phenotypic consequences.

While there are no specific published target validation studies using this compound, the broader class of imidazole-containing compounds has been instrumental in validating numerous targets, including various enzymes and receptors. nih.gov

Potential as Intermediates for Advanced Chemical Synthesis

N-substituted imidazoles are versatile intermediates in organic synthesis. The imidazole ring is relatively stable, and the nitrogen atoms can influence the reactivity of the ring carbons. This compound could serve as a building block for the synthesis of more complex molecules.

The 2-methyl group can be functionalized, and the other positions on the imidazole ring (positions 4 and 5) are susceptible to electrophilic substitution, allowing for the introduction of additional functional groups. Furthermore, the N-benzyl group can sometimes be cleaved under specific conditions, allowing for further derivatization at the N1 position. The synthesis of various 2-methylimidazole (B133640) derivatives often starts from the core 2-methylimidazole, which is then elaborated upon. researchgate.net This highlights the utility of such substituted imidazoles as starting points for more complex chemical structures.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-methyl-1-(2-methylbenzyl)-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2-methylimidazole with 2-methylbenzyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) with catalytic CuI at 120°C for 24 hours . Purification via column chromatography (e.g., hexane:ethyl acetate gradients) ensures purity. Optimization includes solvent selection, temperature control, and stoichiometric balancing of reagents.

Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on substituent effects. For instance, the methylbenzyl group’s aromatic protons appear as multiplet signals (δ 6.8–7.3 ppm), while the imidazole protons resonate at δ 6.5–7.0 ppm .

- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄N₂: 187.1235) .

- IR Spectroscopy : Identify functional groups (e.g., C-N stretching at ~1600 cm⁻¹) .

Q. How can impurities or byproducts be identified during synthesis?

- Methodology : Use HPLC or TLC (Rf comparison) to detect unreacted starting materials or intermediates. For example, unreacted 2-methylbenzyl chloride may appear as a lower Rf spot in hexane:ethyl acetate (70:30) systems . LC-MS or GC-MS can further characterize byproducts.

Advanced Research Questions

Q. What computational strategies (e.g., QSAR, molecular docking) predict the biological activity of this compound?

- Methodology :

- QSAR : Build a model using descriptors like logP, molar refractivity, and HOMO/LUMO energies. Training sets from analogs (e.g., 1-(naphthylalkyl)-1H-imidazoles) validate predictive accuracy .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase domain). Align the compound’s methylbenzyl group in hydrophobic pockets, as seen in 2-phenylbenzimidazole derivatives .

Q. How can crystallographic data resolve structural ambiguities, especially for tautomeric forms or disordered substituents?

- Methodology : Perform X-ray diffraction using SHELX programs. Refine data with SHELXL, focusing on occupancy factors for disordered methyl groups. For example, the 2-methylbenzyl group’s orientation may require split-atom modeling . Validate with R-factor convergence (<5%) and electron density maps.

Q. What experimental designs address contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Replicate assays (e.g., cytotoxicity MTT) with standardized cell lines (e.g., HeLa) and controls (e.g., DMSO vehicle).

- Meta-Analysis : Compare IC50 values from multiple studies, adjusting for variables like solvent polarity or incubation time .

- Orthogonal Assays : Confirm activity via enzymatic inhibition (e.g., fluorescence-based kinase assays) alongside cell-based studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.